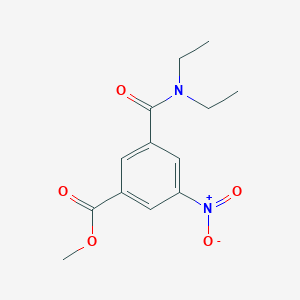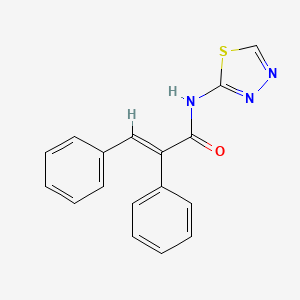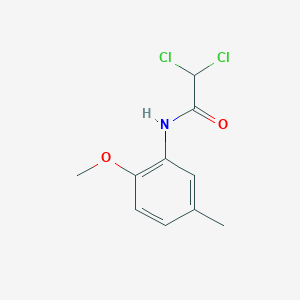![molecular formula C20H22N2O5S B11019179 (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B11019179.png)
(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylsulfamoyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylsulfamoyl)phenyl]prop-2-enamide is a synthetic organic molecule characterized by a benzodioxole ring and a diethylsulfamoyl phenyl group connected via a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole and 4-(diethylsulfamoyl)aniline.
Formation of Prop-2-enamide Linkage: The key step involves the formation of the prop-2-enamide linkage. This can be achieved through a condensation reaction between the benzodioxole derivative and the diethylsulfamoyl phenyl derivative in the presence of a suitable dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Reaction Conditions: The reaction is typically carried out under reflux conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Scaling up requires careful optimization of temperature, pressure, and reaction time to ensure high yield and purity.
Purification: Techniques such as recrystallization, column chromatography, or distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the prop-2-enamide linkage, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Br₂ in acetic acid for bromination.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the prop-2-enamide linkage.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology
Enzyme Inhibition: It may serve as an inhibitor for certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, useful in developing new antibiotics.
Medicine
Drug Development: Its structural features make it a candidate for designing drugs targeting specific biological pathways, such as anti-inflammatory or anticancer agents.
Industry
Materials Science: The compound’s unique structure can be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The benzodioxole ring and the diethylsulfamoyl phenyl group can interact with active sites of enzymes, inhibiting their activity. The prop-2-enamide linkage may facilitate binding to specific proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide: Lacks the diethylsulfamoyl group, which may reduce its potency in certain applications.
(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(methylsulfamoyl)phenyl]prop-2-enamide: Contains a methylsulfamoyl group instead of diethylsulfamoyl, potentially altering its biological activity.
Uniqueness
The presence of the diethylsulfamoyl group in (2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylsulfamoyl)phenyl]prop-2-enamide enhances its solubility and may improve its interaction with biological targets, making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C20H22N2O5S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H22N2O5S/c1-3-22(4-2)28(24,25)17-9-7-16(8-10-17)21-20(23)12-6-15-5-11-18-19(13-15)27-14-26-18/h5-13H,3-4,14H2,1-2H3,(H,21,23)/b12-6+ |
InChI Key |
NCJVIPKUEMKZSR-WUXMJOGZSA-N |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11019115.png)

![N-(4-sulfamoylbenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11019127.png)

![N-[4-(10H-phenothiazin-10-ylcarbonyl)phenyl]acetamide](/img/structure/B11019149.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)propanamide](/img/structure/B11019156.png)
![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11019158.png)
![3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(pyridin-2-yl)ethyl]propanamide](/img/structure/B11019161.png)
![2-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11019167.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019168.png)
![N-[4-(acetylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11019169.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11019181.png)
